molecular formula C9H8O B1219905 4H-1-Benzopyran CAS No. 254-03-5

4H-1-Benzopyran

Cat. No. B1219905
CAS RN: 254-03-5
M. Wt: 132.16 g/mol
InChI Key: JCIDEANDDNSHQC-UHFFFAOYSA-N
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Description

4H-1-Benzopyran, also known as Chromone or Benzo-γ-pyrone , is a polycyclic organic compound that results from the fusion of a benzene ring to a heterocyclic pyran ring . The molecular formula is C9H6O2 .


Synthesis Analysis

The synthesis of 4H-1-Benzopyran involves various methods. For instance, a study reported the design and synthesis of near-infrared fluorescent molecules based on the 4H-1-Benzopyran core . Another research mentioned the rapid and green synthesis of 4H-benzo[b]pyrans . Additionally, substituted 4H-1-Benzopyran-4-ones (chromones) can be synthesized via palladium-catalysed coupling of their halogeno derivatives with alkenes .


Molecular Structure Analysis

The molecular structure of 4H-1-Benzopyran consists of a benzene ring fused to a heterocyclic pyran ring . The molecular weight is 146.1427 .


Chemical Reactions Analysis

4H-1-Benzopyran undergoes various chemical reactions. For example, it forms hydrogen-bonded 4H-1-Benzopyran-4-thione–water complexes in the S2 excited state . It also reacts with hydrazine and phenylhydrazine to form 3-amino-benzopyrano .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4H-1-Benzopyran include its molecular weight of 146.1427 . More detailed properties like boiling point, phase change data, and thermochemistry data can be found in the NIST Chemistry WebBook .

Scientific Research Applications

Analytical Reagents

4H-1-benzopyrans and their derivatives are extensively utilized as analytical reagents, particularly in the spectrophotometric determination of various transition metal ions. They act as analytical, complexing, or chelating agents, playing a crucial role in the methods used for the analytical determination of metal ions spectrophotometrically (Agnihotri et al., 2016).

Synthesis of Heterocyclic Compounds

The synthesis of 4H-benzopyran derivatives has been explored using dialdehyde as a key starting material. These syntheses, enhanced by microwave irradiation, yield compounds containing two 4H-benzopyran units efficiently, demonstrating the utility of 4H-1-benzopyran in the rapid and effective synthesis of heterocyclic compounds (Feng et al., 2010).

Novel Activated Alkenes

1-Benzopyran-4(4H)-one derivatives have been used as novel activated alkenes in the Baylis-Hillman reaction. They have been employed in coupling with various aldehydes to produce adducts, which have been transformed into novel indolizine-fused-chromone frameworks (Basavaiah & Rao, 2003).

Biologically Active Compound

4-Oxo-4H-1-benzopyran-3-carboxaldehyde and its derivatives serve as precursors in synthesizing a wide range of heterocyclic systems with chromone moieties. These systems display various biological activities such as anti-mutagenicity, cytotoxicity, and anti-HIV activity. The synthesis, chemical reactivity, and biological activities of these compounds have been extensively studied (Sepay & Dey, 2014).

Safety And Hazards

4H-1-Benzopyran is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to use personal protective equipment as required and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Research on 4H-1-Benzopyran is ongoing, with studies exploring its anticancer activity . The development of new benzopyran-4-one-isoxazole hybrid compounds, particularly 5a – d, are selective anticancer agents, potentially safe for human cells, and could be synthesized at low cost . This suggests that 4H-1-Benzopyran has potential for further development in the field of cancer treatment .

properties

IUPAC Name

4H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c1-2-6-9-8(4-1)5-3-7-10-9/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIDEANDDNSHQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=COC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20180050
Record name 4H-1-Benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-1-Benzopyran

CAS RN

254-03-5
Record name 4H-1-Benzopyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=254-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1-Benzopyran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000254035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11,800
Citations
H Göker, DW Boykin, S Yıldız - Bioorganic & medicinal chemistry, 2005 - Elsevier
… at position C-6 of 2-phenyl-4H-1-benzopyran-4-ones 20–24, showed significant activity, in … cationic 4H-1-benzopyran-4-one-substituted benzimidazoles exhibited no cytotoxic effects. …
Number of citations: 121 www.sciencedirect.com
B Wu, JG Lee, CJ Lim, SD Jia, SW Kwon… - Helvetica Chimica …, 2012 - Wiley Online Library
The four new sesquiterpenoids 1–4, and the new 2‐(2‐phenylethyl)‐4H‐chromen‐4‐one (=2‐(2‐phenylethyl)‐4H‐1‐benzopyran‐4‐one) derivative 5, together with the two known …
Number of citations: 48 onlinelibrary.wiley.com
B Wu, SW Kwon, GS Hwang, JH Park - Helvetica Chimica Acta, 2012 - Wiley Online Library
Eight new and eight known 2‐(2‐phenylethyl)chromone (=2‐(2‐phenylethyl)‐4H‐1‐benzopyran‐4‐one) derivatives, ie, 1–8 and 9–16, respectively, together with the two known …
Number of citations: 63 onlinelibrary.wiley.com
B Alluis, O Dangles - Helvetica Chimica Acta, 2001 - Wiley Online Library
Glycosides, acylated glycosides, and sulfates of quercetin (=3,3′,4′,5,7‐pentahydroxyflavone; 1), which is, together with its derivatives, among the most common polyphenols found in …
Number of citations: 99 onlinelibrary.wiley.com
P Lakshmi Praveen - Molecular Crystals and Liquid Crystals, 2018 - Taylor & Francis
The intermolecular interaction energies between a pair of 7-Hexyloxy-3-[4’-(3-methylbutyloxy) phenyl]-4H-1-benzopyran-4-one (HMBPB) molecules have been estimated with respect to …
Number of citations: 23 www.tandfonline.com
J Demyttenaere, K Van Syngel, AP Markusse… - Tetrahedron, 2002 - Elsevier
… 6-Methoxy-4H-1-benzopyran-7-ol 7 was isolated from the hexane extract of the flowers as a … , along with 6,7-dimethoxy-4H-1-benzopyran. This result was confirmed by our group by GC/…
Number of citations: 64 www.sciencedirect.com
RV Hangarge, SA Sonwane, DV Jarikote… - Green …, 2001 - pubs.rsc.org
A simple, efficient and environment ecofriendly route has been developed for the synthesis of ylidenenitriles of 4-oxo-(4H)-1-benzopyran-3-carbaldehyde by the condensation of 4-oxo-(…
Number of citations: 68 pubs.rsc.org
M Kitagawa, K YAMAMOTO, S KATAKURA… - Chemical and …, 1991 - jstage.jst.go.jp
… As a result of this research, we found that some of the 3,5-disubstituted [(4-oxo-4H—1benzopyran-7-yl)oxy]acetic acids which were new aryloxyacetic acids exhibited potent natriuretic …
Number of citations: 42 www.jstage.jst.go.jp
K Chand, RK Tiwari, S Kumar… - Journal of …, 2015 - Wiley Online Library
… Chemical structures of potent biological active 4-oxo-4H-1-benzopyran derivatives. … of novel differently substituted 4-oxo-4H-1-benzopyran (chromone) derivatives, evaluation of their …
Number of citations: 22 onlinelibrary.wiley.com
C Riva, C De Toma, L Donadel, C Boi, R Pennini… - …, 1997 - thieme-connect.com
… ]-3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxamide (Rec 15/2739) is … 4H-1-benzopyran-8-yl derivatives, especially focusing on 3-methyl (or desmethyl)-4-oxo-4H-1-benzopyran…
Number of citations: 47 www.thieme-connect.com

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